Sodium tris(4-nitrophenyl)methanide
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Overview
Description
Sodium tris(4-nitrophenyl)methanide is an organic compound that features a central carbon atom bonded to three 4-nitrophenyl groups and a sodium ion. This compound is notable for its unique structure and the presence of nitro groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium tris(4-nitrophenyl)methanide typically involves the reaction of tris(4-nitrophenyl)methane with a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis and ensure the formation of the desired product. The general reaction can be represented as follows:
Tris(4-nitrophenyl)methane+NaH→Sodium tris(4-nitrophenyl)methanide+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium tris(4-nitrophenyl)methanide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution Reagents: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Reduction: Tris(4-aminophenyl)methane
Substitution: Various substituted derivatives depending on the reagents used
Oxidation: Oxidized derivatives with altered functional groups
Scientific Research Applications
Sodium tris(4-nitrophenyl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium tris(4-nitrophenyl)methanide involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-nitrophenyl)methane
- Tris(4-aminophenyl)methane
- Tris(4-chlorophenyl)methane
Uniqueness
Sodium tris(4-nitrophenyl)methanide is unique due to the presence of the sodium ion, which imparts distinct ionic properties
Properties
CAS No. |
62122-52-5 |
---|---|
Molecular Formula |
C19H12N3NaO6 |
Molecular Weight |
401.3 g/mol |
InChI |
InChI=1S/C19H12N3O6.Na/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28;/h1-12H;/q-1;+1 |
InChI Key |
FXVCYSXPXRCJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[C-](C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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